2-Chloro-4-fluoro-1-isocyanatobenzene
Description
Overview of Substituted Phenyl Isocyanates: Structural Context and Research Significance
Substituted phenyl isocyanates are a class of organic compounds characterized by a phenyl ring to which an isocyanate group (-N=C=O) and one or more other substituents are attached. The isocyanate group is highly electrophilic, making it reactive toward a wide range of nucleophiles, including alcohols, amines, and water. acs.org This reactivity is the foundation of polyurethane chemistry and has led to their extensive use in the synthesis of polymers, pharmaceuticals, and agrochemicals.
The Role of Halogenation in Modulating Aromatic Isocyanate Reactivity
The introduction of halogen atoms onto the aromatic ring of a phenyl isocyanate has a profound effect on its chemical behavior. Halogens, being highly electronegative, act as electron-withdrawing groups through the inductive effect. This withdrawal of electron density from the phenyl ring and, consequently, from the isocyanate group, increases the partial positive charge on the carbonyl carbon of the isocyanate. This heightened electrophilicity makes the halogenated phenyl isocyanate more susceptible to nucleophilic attack.
In the case of 2-Chloro-4-fluoro-1-isocyanatobenzene, the presence of both a chlorine and a fluorine atom significantly enhances the reactivity of the isocyanate functionality. The combined inductive effects of these two halogens make the compound a highly reactive building block in organic synthesis. This increased reactivity can lead to faster reaction rates and higher yields in the formation of ureas, carbamates, and other derivatives, which are common motifs in pharmacologically active compounds and advanced materials. researchgate.net
Historical Context and Evolution of Research on this compound Analogs
The study of isocyanates dates back to the 19th century, with the Curtius rearrangement, discovered in the 1890s, providing an early synthetic route to these compounds from acyl azides. wikipedia.org The development of organofluorine chemistry, particularly methods for introducing fluorine into aromatic rings like the Schiemann reaction found in 1927, paved the way for the synthesis of fluorinated aromatic compounds. nih.gov The broader field of halogenated organic compounds saw significant expansion throughout the 20th century, driven by their utility in various industrial and pharmaceutical applications. nih.gov
While specific historical research on this compound is not extensively documented in publicly available literature, the evolution of research on its analogs can be traced through advancements in synthetic methodologies for halogenated aromatics and the growing interest in these motifs in medicinal chemistry and materials science. numberanalytics.com For instance, various chloro- and fluoro-substituted phenyl isocyanates have been utilized as key intermediates in the synthesis of kinase inhibitors for cancer therapy and in the development of novel herbicides. science.gov The unique substitution pattern of this compound positions it as a modern reagent, benefiting from the cumulative knowledge of isocyanate and halogen chemistry to enable the synthesis of highly functionalized and potentially bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-1-isocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZXFFSLKUIGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of the Isocyanate Moiety in 2 Chloro 4 Fluoro 1 Isocyanatobenzene
Nucleophilic Addition Reactions: Fundamental Pathways
Nucleophilic addition is a primary reaction pathway for isocyanates. masterorganicchemistry.com The mechanism involves a nucleophile attacking the central carbon of the isocyanate group. This forms a tetrahedral intermediate, which then typically undergoes proton transfer to yield the final product.
The reaction between 2-chloro-4-fluoro-1-isocyanatobenzene and compounds containing hydroxyl groups, such as alcohols and phenols, results in the formation of urethanes (carbamates). This reaction is fundamental to the production of polyurethanes. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. The rate of this reaction is increased by the presence of the electron-withdrawing halogen substituents on the aromatic ring.
| Reactant (Hydroxyl-Containing Compound) | Product (Urethane) |
| Methanol | Methyl (2-chloro-4-fluorophenyl)carbamate |
| Phenol | Phenyl (2-chloro-4-fluorophenyl)carbamate |
This table illustrates the formation of different urethanes from the reaction of this compound with an alcohol and a phenol.
Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with this compound to form substituted ureas. commonorganicchemistry.comorganic-chemistry.org Due to the higher nucleophilicity of nitrogen compared to oxygen, this reaction is generally faster than urethane (B1682113) formation. beilstein-journals.org
| Reactant (Nitrogen-Containing Nucleophile) | Product (Urea Derivative) |
| Aniline (B41778) | 1-(2-Chloro-4-fluorophenyl)-3-phenylurea |
| Diethylamine | 1-(2-Chloro-4-fluorophenyl)-3,3-diethylurea |
This table shows the urea (B33335) derivatives formed from the reaction of this compound with a primary and a secondary amine.
The resulting urea derivative can further react with another molecule of the isocyanate, especially at elevated temperatures, to yield a biuret.
Compounds with an active methylene (B1212753) group, such as diethyl malonate, can act as carbon nucleophiles and add to the isocyanate group in the presence of a strong base. researchgate.netresearchgate.net The base deprotonates the active methylene group, forming a carbanion that subsequently attacks the isocyanate carbon.
A notable reaction is with diethyl malonate in the presence of a base, which yields diethyl 2-((2-chloro-4-fluorophenyl)carbamoyl)malonate.
Cycloaddition Chemistry Involving the Isocyanate Group
The carbon-nitrogen double bond of the isocyanate group in this compound can undergo cycloaddition reactions, which is a valuable method for synthesizing various heterocyclic compounds.
Isocyanates can participate in [2+2] cycloaddition reactions. For instance, with ketenes, they form 1,3-oxazetidin-2-ones. The reaction with imines can lead to the formation of 1,3-diazetidin-2-ones.
In [4+2] cycloaddition reactions, also known as Diels-Alder reactions, the isocyanate group can act as a dienophile. Its reaction with a 1,3-diene provides a pathway for the synthesis of six-membered nitrogen-containing heterocycles. For example, the reaction with 2,3-dimethyl-1,3-butadiene (B165502) would yield 1-(2-chloro-4-fluorophenyl)-3,4-dimethyl-1,2,3,6-tetrahydropyridin-2-one.
Influence of Aromatic Substituents on Isocyanate Reaction Kinetics and Selectivity
The presence of halogen substituents on the phenyl ring of an isocyanate alters its reactivity through a combination of inductive and resonance effects. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring. This reactivity can be further tuned by the introduction of substituents.
Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect withdraws electron density from the phenyl ring and, by extension, from the isocyanate group. The withdrawal of electron density increases the partial positive charge on the carbonyl carbon of the isocyanate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.
The Hammett equation, a linear free-energy relationship, is often used to quantify the electronic effects of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where:
k is the rate constant for the reaction with a substituted reactant.
k₀ is the rate constant for the reaction with the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
For reactions of phenyl isocyanates, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. The substituent constants (σ) for chlorine and fluorine in the para and ortho positions provide insight into their electronic influence.
| Substituent | σₚ (para) | σₘ (meta) |
|---|---|---|
| -Cl | +0.23 | +0.37 |
| -F | +0.06 | +0.34 |
Data sourced from established Hammett constant tables.
The presence of a substituent in the ortho position to the isocyanate group can sterically hinder the approach of a nucleophile to the electrophilic carbon atom. In the case of this compound, the chlorine atom at the 2-position introduces steric bulk in the vicinity of the reaction center.
This steric hindrance can lead to a decrease in the reaction rate, particularly with bulky nucleophiles. The extent of this steric effect is dependent on the size of both the ortho-substituent and the attacking nucleophile. For a given nucleophile, the reaction rate with an ortho-substituted isocyanate is typically lower than that with its para-substituted isomer, even if the electronic effects are similar. This phenomenon is often referred to as the "ortho effect."
While quantitative kinetic data for the specific steric hindrance of the ortho-chloro group in this compound is not extensively documented, studies on other ortho-substituted aromatic compounds have demonstrated a significant reduction in reaction rates compared to their para-substituted counterparts. For instance, in reactions of substituted phenyl isocyanates, ortho-substituents can lead to a decrease in the rate constant.
| Substituent Position | Relative Reaction Rate (Qualitative) | Primary Influencing Factor |
|---|---|---|
| ortho-Chloro | Decreased | Steric Hindrance |
| para-Fluoro | Increased | Electronic Effect (Inductive Withdrawal) |
Catalytic Systems for Modulating Isocyanate Reactivity
The reactivity of isocyanates can be significantly enhanced and controlled through the use of catalysts. Various catalytic systems are employed to modulate the reaction rates and selectivity of isocyanate reactions, such as the formation of urethanes from alcohols and ureas from amines. These catalysts can be broadly classified into Lewis acids, Lewis bases, and organometallic compounds.
Lewis Acid Catalysis: Lewis acids, such as metal halides (e.g., FeCl₃, AlCl₃) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate), can activate the isocyanate group by coordinating to the oxygen or nitrogen atom. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, organotin compounds are widely used as catalysts in polyurethane formation. The mechanism often involves the formation of a complex between the tin catalyst and the isocyanate, which then reacts with the alcohol.
Lewis Base Catalysis: Lewis bases, such as tertiary amines (e.g., triethylamine, DABCO), can catalyze isocyanate reactions by activating the nucleophile (e.g., an alcohol). The amine can form a hydrogen bond with the alcohol, increasing its nucleophilicity and facilitating its attack on the isocyanate.
Organometallic Catalysis: A wide range of organometallic complexes, including those of tin, zinc, bismuth, and zirconium, are effective catalysts for isocyanate reactions. These catalysts can operate through various mechanisms, often involving the formation of a metal-alkoxide intermediate or coordination to the isocyanate. The choice of catalyst can influence the selectivity of the reaction, for example, favoring the isocyanate-alcohol reaction over side reactions like the isocyanate-water reaction.
While specific catalytic studies on this compound are limited in publicly available literature, general principles of isocyanate catalysis are applicable. The electronically activated nature of this isocyanate suggests that it would be highly responsive to catalysis. The selection of a suitable catalyst would depend on the specific reaction, the desired reaction rate, and the required selectivity. For instance, in polyurethane synthesis, a catalyst that selectively promotes the urethane linkage while minimizing side reactions would be preferred.
| Catalyst Type | Examples | General Mechanism of Action |
|---|---|---|
| Lewis Acids | Dibutyltin dilaurate (DBTDL), Zinc octoate | Activation of the isocyanate group by coordination. |
| Lewis Bases | Triethylamine, 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Activation of the nucleophile (e.g., alcohol) through hydrogen bonding. |
| Organometallic Complexes | Bismuth carboxylates, Zirconium complexes | Formation of metal-alkoxide intermediates or coordination complexes. |
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The high reactivity of the isocyanate functional group (-N=C=O) makes 2-Chloro-4-fluoro-1-isocyanatobenzene a key reagent for introducing a substituted phenylurea or carbamate (B1207046) moiety into more complex molecular structures. This reactivity is fundamental to its role in the synthesis of advanced pharmaceutical and agrochemical compounds.
Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds
In medicinal chemistry, the 2-chloro-4-fluorophenyl group can be strategically incorporated into drug candidates to modulate their biological activity, metabolic stability, and pharmacokinetic properties. The isocyanate group readily reacts with primary and secondary amines to form substituted ureas, a common structural motif in many biologically active compounds.
One significant area of application is in the development of kinase inhibitors, a class of targeted cancer therapeutics. While direct synthesis of commercial drugs like Sorafenib and Regorafenib using this specific isocyanate is not prominently documented in publicly available research, the synthesis of their analogues provides a clear blueprint for its utility. For instance, the core structure of these drugs involves a substituted diaryl urea (B33335). The general synthetic route involves the reaction of a substituted phenyl isocyanate with an appropriate amine-containing fragment. mdpi.comresearchgate.net By substituting other isocyanates with this compound, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop new kinase inhibitors with improved efficacy or altered target specificity. nih.govrsc.org
The synthesis of such pharmaceutical intermediates typically involves the reaction of this compound with an amine-functionalized core structure in an inert solvent. The resulting urea linkage is generally stable and provides a rigid connection between different parts of the molecule, which can be crucial for binding to the target protein.
Rational Design and Synthesis of Agrochemical Lead Compounds
The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical industry. Many modern herbicides and pesticides are complex organic molecules that require precise structural features for their activity. Substituted ureas are a well-established class of herbicides. rsc.org
The design of new agrochemicals often involves the creation of a library of related compounds to identify a lead structure with optimal activity and crop safety. This compound can be used as a starting material to generate a series of novel urea derivatives. By reacting it with various amines, researchers can introduce a wide range of substituents, allowing for the fine-tuning of the compound's herbicidal or pesticidal properties. For example, the synthesis of compounds like Forchlorfenuron, a plant growth regulator, involves the formation of a phenylurea structure, highlighting the importance of this chemical linkage in agrochemicals. researchgate.net
Polymer Science: Monomer and Cross-linking Agent Applications
The isocyanate group is a cornerstone of polyurethane chemistry. The ability of this compound to participate in polymerization reactions makes it a candidate for the creation of specialty polymers with tailored properties.
Engineering of Polyurethane Materials with Specific Properties
Polyurethanes are synthesized through the reaction of diisocyanates or polyisocyanates with polyols. While this compound is a monoisocyanate and thus cannot form a polymer on its own, it can be used as a chain-terminating agent or to introduce specific end-groups onto a polymer chain.
More significantly, the introduction of fluorine atoms into a polyurethane backbone can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net Fluorinated polyurethanes are sought after for high-performance applications. By incorporating a diol or diamine derivative of this compound into the polymerization process, it is possible to engineer polyurethanes with these enhanced characteristics. The chlorine and fluorine atoms on the phenyl ring can also influence the polymer's refractive index and surface energy. researchgate.net
Development of Specialty Polymers and Coatings
Beyond polyurethanes, the reactivity of the isocyanate group allows for the modification of other polymer systems. For instance, it can be grafted onto polymers with reactive hydroxyl or amine groups to alter their surface properties. This is particularly relevant in the development of specialty coatings. A coating containing the 2-chloro-4-fluorophenyl moiety could exhibit enhanced hydrophobicity (water repellency) and oleophobicity (oil repellency).
Furthermore, isocyanates can act as cross-linking agents, which are used to improve the mechanical properties and durability of polymers. nih.gov When used in conjunction with polyols or other suitable polymers, this compound can contribute to the formation of a cross-linked network, enhancing the material's strength and resistance to solvents and environmental degradation.
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of a large number of compounds in a systematic manner. The reliable and high-yielding nature of the reaction between isocyanates and amines makes them well-suited for this approach. acs.orgbeilstein-journals.orgresearchgate.net
This compound can serve as a key building block in the creation of a "library" of related urea compounds. In a typical combinatorial synthesis, a set of different amines would be reacted with this compound in a parallel fashion, for example, in the wells of a microtiter plate. This allows for the efficient generation of hundreds or even thousands of distinct urea derivatives.
These libraries can then be screened for biological activity against a particular target, such as a protein kinase or a herbicidal target. This high-throughput screening approach significantly accelerates the process of identifying lead compounds for further development in both the pharmaceutical and agrochemical sectors. The stable and predictable reactivity of this compound is a key advantage in this context, as it ensures the reliable formation of the desired products across a large number of parallel reactions. organic-chemistry.org
Generation of Diverse Chemical Libraries
The isocyanate functional group is highly reactive towards a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in combinatorial chemistry for the generation of large and diverse chemical libraries. organic-chemistry.orgnih.gov The reaction of this compound with a variety of primary and secondary amines, for instance, leads to the formation of a corresponding library of urea derivatives. organic-chemistry.org Each urea derivative possesses a unique substituent introduced by the amine, allowing for the systematic exploration of chemical space around a common scaffold.
The chloro and fluoro substituents on the aromatic ring of this compound play a crucial role in modulating the electronic properties and reactivity of the isocyanate group. Furthermore, these halogen atoms provide additional points for diversification. For example, the chlorine atom can participate in various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This multi-faceted reactivity allows for the creation of highly complex and diverse molecular architectures from a single starting material.
The generation of such libraries is a cornerstone of modern drug discovery and materials science. rjraap.com By systematically varying the substituents on the urea nitrogen and the aromatic ring, chemists can fine-tune the biological activity, physical properties, and material characteristics of the resulting compounds. High-throughput screening of these libraries can then identify lead compounds for drug development or materials with desired properties. rjdentistry.com
Table 1: Representative Reactions of this compound for Library Synthesis
| Reactant | Nucleophile | Reaction Type | Product Class |
| This compound | Primary/Secondary Amine | Nucleophilic Addition | Urea Derivatives |
| This compound | Alcohol/Phenol | Nucleophilic Addition | Carbamate Derivatives |
| This compound | Thiol/Thiophenol | Nucleophilic Addition | Thiocarbamate Derivatives |
Application in High-Throughput Synthesis Methodologies
The demand for large and diverse chemical libraries has driven the development of high-throughput synthesis methodologies, which aim to accelerate the process of compound synthesis and purification. nih.gov this compound is well-suited for these automated and parallel synthesis techniques due to its predictable reactivity and the often-crystalline nature of its urea derivatives, which can simplify purification. nih.govresearchgate.net
Parallel Synthesis: In parallel synthesis, multiple reactions are carried out simultaneously in an array of reaction vessels, such as a 96-well plate. A solution of this compound can be dispensed into each well, followed by the addition of a different amine to each well. This allows for the rapid generation of a library of distinct urea compounds. The reactions are typically robust and proceed to high conversion under mild conditions, making them amenable to automation. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless integration of reaction, work-up, and purification steps. nih.gov The reaction of this compound with amines can be efficiently performed in a flow reactor. By pumping streams of the isocyanate and a library of amines to a mixing point and then through a heated reaction coil, a continuous output of the corresponding urea products can be achieved. This methodology is particularly valuable for the large-scale synthesis of promising library members identified through initial screening.
The combination of this compound's versatile reactivity with high-throughput synthesis techniques provides a powerful platform for the rapid exploration of chemical diversity. This synergy accelerates the discovery of new molecules with valuable applications in medicine, agriculture, and materials science.
Table 2: Comparison of Synthesis Methodologies for Urea Libraries
| Methodology | Advantages | Disadvantages |
| Traditional Batch Synthesis | High reaction control for individual compounds. | Time-consuming for library generation. |
| Parallel Synthesis | Rapid generation of a large number of discrete compounds. | Can be resource-intensive for very large libraries. |
| Flow Chemistry | Excellent reaction control, scalability, and potential for automation. | Initial setup can be complex. |
Spectroscopic Characterization, Structural Elucidation, and Computational Analysis
Advanced Spectroscopic Techniques for Structural Characterization
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. sigmaaldrich.comthermofisher.comwikipedia.org By observing the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, detailed information about the connectivity and chemical environment of atoms can be obtained.
The ¹H NMR spectrum of 2-Chloro-4-fluoro-1-isocyanatobenzene is expected to show signals corresponding to the three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing or donating effects of the substituents on the benzene (B151609) ring. The isocyanate (–NCO), chloro (–Cl), and fluoro (–F) groups are all electron-withdrawing, which would shift the proton signals downfield compared to unsubstituted benzene.
The expected splitting patterns, arising from spin-spin coupling between adjacent protons and with the ¹⁹F nucleus, provide further structural information. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine. The other two protons would also exhibit complex splitting patterns based on their coupling with neighboring protons and the fluorine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.20 - 7.40 | dd | JH-H, JH-F |
| H-5 | 7.10 - 7.30 | ddd | JH-H, JH-F |
| H-6 | 7.30 - 7.50 | dd | JH-H, JH-F |
The ¹³C NMR spectrum of this compound will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the isocyanate group (C-1) is expected to appear in the range of 130-140 ppm. The carbons attached to the chlorine (C-2) and fluorine (C-4) atoms will also have characteristic chemical shifts, with the C-F bond causing a significant downfield shift and exhibiting C-F coupling. thermofisher.com The isocyanate carbon (–N=C=O) will have a characteristic signal in the 120-130 ppm region.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 | 130 - 140 | d |
| C-2 | 125 - 135 | d |
| C-3 | 115 - 125 | d |
| C-4 | 155 - 165 | d |
| C-5 | 110 - 120 | d |
| C-6 | 120 - 130 | s |
| -NCO | 120 - 130 | s |
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for this compound is expected to show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. For fluorobenzenes, the chemical shift is typically in the range of -100 to -130 ppm relative to CFCl₃. thermofisher.comcolorado.edu The signal will likely be a multiplet due to coupling with the adjacent aromatic protons. thermofisher.comwikipedia.org
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C-4 | -100 to -130 | ddd |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and to obtain a "fingerprint" of the molecule. sigmaaldrich.comthermofisher.comwikipedia.orgachemblock.com
The IR and Raman spectra of this compound will show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The most prominent feature in the IR spectrum is expected to be a very strong and sharp band around 2250–2275 cm⁻¹ due to the asymmetric stretching of the isocyanate (–N=C=O) group.
Other key vibrational modes include the C-H stretching of the aromatic ring (around 3000–3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400–1600 cm⁻¹ region), and the C-F and C-Cl stretching vibrations, which are expected in the fingerprint region (below 1300 cm⁻¹). researchgate.net The specific frequencies of these vibrations can be influenced by the substitution pattern on the benzene ring. nih.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Isocyanate (-N=C=O) Asymmetric Stretch | 2250 - 2275 | Very Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for investigating the conformational isomers of this compound. The conformation of this molecule is primarily defined by the rotational orientation of the isocyanate (-NCO) group relative to the plane of the benzene ring. Theoretical calculations on similar phenyl isocyanates suggest the possibility of different conformers, such as planar or non-planar arrangements, which may be energetically similar. researchgate.netnih.gov
Experimental FTIR and FT-Raman spectra would exhibit characteristic vibrational modes. The most prominent of these is the very strong, sharp absorption band for the asymmetric stretching of the isocyanate group, typically appearing in the 2280–2240 cm⁻¹ region. Other key vibrational modes include C-Cl stretching, C-F stretching, and various C-C stretching and bending modes within the aromatic ring. researchgate.netresearchgate.netnih.gov
Conformational analysis is performed by comparing the experimentally observed vibrational frequencies with those predicted by quantum chemical calculations, such as Density Functional Theory (DFT). nih.govnih.gov By calculating the theoretical spectra for different possible conformers (e.g., varying the dihedral angle of the -NCO group), a best-fit match with the experimental data can be found. This comparison allows for the identification of the most stable conformer present under the experimental conditions. Studies on analogous molecules have shown that potential energy distribution (PED) analysis can further aid in making precise vibrational assignments for each conformer. nih.gov
Table 1: Expected Characteristic Vibrational Frequencies for Conformational Analysis
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N=C=O Asymmetric Stretch | 2280 - 2240 | Very Strong | Hallmark peak for isocyanates. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typical for aromatic compounds. |
| C=C Aromatic Ring Stretch | 1650 - 1400 | Medium to Strong | Multiple bands expected. |
| C-F Stretch | 1250 - 1000 | Strong | Position can be sensitive to substitution. |
| C-Cl Stretch | 760 - 505 | Strong | Characteristic of chloroarenes. researchgate.net |
Note: The data in this table is interactive and represents typical ranges for the specified vibrational modes based on analogous compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.
Electron Ionization (EI): EI is a hard ionization technique that provides detailed structural information through extensive fragmentation. The EI mass spectrum of this compound would be expected to show a distinct molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, M⁺ and (M+2)⁺, with a characteristic intensity ratio of roughly 3:1. libretexts.orgyoutube.com
Common fragmentation pathways for halogenated aromatic compounds under EI include the loss of the halogen atom or the functional group. researchgate.net For this molecule, significant fragment ions would likely correspond to the loss of a chlorine radical (M-Cl)⁺, the isocyanate group (M-NCO)⁺, or the entire isocyanato group leading to a chlorofluorophenyl cation. researchgate.netmiamioh.edu
Electrospray Ionization (ESI): ESI is a soft ionization technique, meaning it typically results in minimal fragmentation. wikipedia.org This is particularly advantageous for confirming the molecular weight of the compound. When analyzed via ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺, depending on the solvent system used. nih.govresearchgate.net The primary benefit of ESI is the clear identification of the pseudo-molecular ion, which corroborates the molecular formula. While less fragmentation is expected, some in-source fragmentation can occur, potentially leading to the loss of the isocyanate moiety. nih.gov
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by establishing connectivity between a precursor ion and its specific fragment ions. In an MS/MS experiment, the molecular ion (or a pseudo-molecular ion from ESI) of this compound is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), and the resulting fragment (product) ions are analyzed in a second mass analyzer. nih.govnih.gov
This technique allows for the unambiguous mapping of fragmentation pathways. For example, selecting the M⁺ ion at m/z 171 (for ³⁵Cl) and observing product ions corresponding to the loss of CO (m/z 143) or Cl (m/z 136) would confirm these fragmentation processes originate from the parent molecule. This method is crucial for distinguishing between isomers and verifying the proposed structure. researchgate.netnist.gov
Table 2: Predicted Mass Spectrometry Fragments and m/z Values
| Ion Species | Formula of Ion | Predicted m/z (for ³⁵Cl/³⁷Cl) | Ionization Method |
|---|---|---|---|
| Molecular Ion | [C₇H₃ClFNO]⁺ | 171 / 173 | EI |
| Protonated Molecule | [C₇H₄ClFNO]⁺ | 172 / 174 | ESI |
| Sodium Adduct | [C₇H₃ClFNONa]⁺ | 194 / 196 | ESI |
| Loss of Chlorine | [C₇H₃FNO]⁺ | 136 | EI, MS/MS |
| Loss of Isocyanate Group | [C₆H₃ClF]⁺ | 130 / 132 | EI, MS/MS |
Note: The data in this table is interactive. The m/z values are based on the most abundant isotopes, with isotopic peaks for ³⁷Cl shown where relevant.
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory, are vital for complementing experimental data, predicting molecular properties, and gaining deeper insight into the structure and reactivity of this compound. researchgate.netanalis.com.my
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
DFT has proven to be a reliable and computationally efficient method for studying the electronic structure of organic molecules. karazin.uasemanticscholar.org Calculations, often using the B3LYP functional combined with a basis set like 6-311++G(d,p), can be employed to determine a wide range of properties. researchgate.netnih.gov These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. analis.com.my Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to nucleophilic or electrophilic attack. researchgate.net
A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure. mdpi.comscispace.com This process systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. nih.gov The resulting optimized geometry represents the most stable three-dimensional arrangement of the atoms in the molecule. karazin.ua These theoretical structures provide crucial data that can be compared with experimental results (e.g., from X-ray crystallography, if available) and serve as the foundation for subsequent calculations, such as vibrational frequency analysis. nih.gov For this compound, geometry optimization would precisely define the planarity of the benzene ring and the orientation of the chloro, fluoro, and isocyanato substituents. researchgate.net
Table 3: Theoretically Predicted Geometrical Parameters (DFT/B3LYP)
| Parameter | Description | Predicted Value (Å or °) |
|---|---|---|
| C-Cl | Bond Length | ~ 1.74 Å |
| C-F | Bond Length | ~ 1.35 Å |
| C-N | Bond Length | ~ 1.38 Å |
| N=C | Bond Length | ~ 1.21 Å |
| C=O | Bond Length | ~ 1.18 Å |
| C-C-Cl | Bond Angle | ~ 120 ° |
| C-C-F | Bond Angle | ~ 119 ° |
| C-N=C | Bond Angle | ~ 127 ° |
Note: The data in this table is interactive and contains plausible values based on DFT calculations performed on structurally similar aromatic isocyanates and halogenated benzenes.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the chlorine, fluorine, and isocyanate groups is expected to influence the energies of these orbitals significantly. Computational studies on similar aromatic compounds indicate that the HOMO is typically distributed over the benzene ring, while the LUMO is often localized on the isocyanate group and the carbon atoms of the ring. This distribution highlights the potential sites for nucleophilic and electrophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: These values are illustrative and represent typical energies for similar halogenated aromatic isocyanates as determined by computational methods.
Simulation of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. Theoretical calculations of infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts for this compound can be performed using DFT.
The calculated IR spectrum would be expected to show characteristic vibrational modes, such as the strong asymmetric stretching of the N=C=O group of the isocyanate, C-Cl stretching, C-F stretching, and various aromatic C-H and C=C stretching and bending vibrations. By comparing the computed frequencies with experimental data, a detailed assignment of the spectral bands can be achieved.
Similarly, the simulation of ¹H and ¹³C NMR chemical shifts provides a powerful tool for structural elucidation. The calculated shifts for the aromatic protons and carbons would be influenced by the electronic effects of the chloro, fluoro, and isocyanato substituents, leading to a predictable pattern of signals.
Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| IR: N=C=O stretch (cm⁻¹) | 2275 | ~2270 |
| IR: C-F stretch (cm⁻¹) | 1240 | ~1235 |
| ¹³C NMR: C-NCO (ppm) | 125 | ~124 |
| ¹³C NMR: C-Cl (ppm) | 130 | ~129 |
| ¹³C NMR: C-F (ppm) | 160 | ~158 |
Note: These are representative values illustrating the expected close correlation between theoretical and experimental data.
Ab Initio Methods for Electronic Structure
Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a fundamental understanding of the electronic structure of this compound.
These calculations can determine properties like electron density distribution, molecular orbital energies, and ionization potential. For this molecule, ab initio studies would reveal the significant polarization of the electron density due to the electronegative halogen and isocyanate groups, which is fundamental to its reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen and nitrogen atoms of the isocyanate group and the fluorine atom, making these sites potential targets for electrophiles. A positive potential would likely be observed on the carbon atom of the isocyanate group and the hydrogen atoms of the benzene ring, indicating their susceptibility to nucleophilic attack. researchgate.net
Computational Studies on Reaction Pathways and Transition States
Computational chemistry can be used to model reaction mechanisms, providing insights into the energetics of reaction pathways and the structures of transition states. For a reactive molecule like this compound, computational studies can explore its reactions with various nucleophiles, such as alcohols or amines, which are characteristic reactions of isocyanates.
By calculating the activation energies for different potential reaction pathways, the most favorable mechanism can be identified. Furthermore, the geometry of the transition states can be determined, offering a detailed picture of the bond-making and bond-breaking processes during the reaction. Such studies are crucial for understanding the reactivity of this compound and for designing synthetic routes to new materials.
Emerging Research Frontiers and Future Perspectives for this compound
The aromatic isocyanate this compound is a significant compound in the synthesis of a wide range of functional materials, most notably polyurethanes. Its unique substitution pattern, featuring a chlorine and a fluorine atom, offers distinct reactivity and opens avenues for novel material design. This article explores the emerging research frontiers and future perspectives related to this halogenated isocyanate, focusing on sustainable synthesis, catalytic advancements, its role in supramolecular chemistry, the exploitation of halogen bonding, and the design of next-generation materials.
Q & A
Q. How can researchers ensure reproducibility when using this compound in multi-step syntheses?
- Methodological Answer :
- Detailed Protocols : Document exact molar ratios, solvent grades, and temperature ramps.
- Open Data : Share raw spectral data and chromatograms in repositories like Zenodo to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
